4-(Bromodifluoromethyl)benzonitrile

Lipophilicity Drug Design Physicochemical Properties

Researchers optimizing lead compounds often face limitations when non-diversifiable -CF3 or -CHF2 analogs stall SAR exploration. 4-(Bromodifluoromethyl)benzonitrile (CAS 140918-43-0) directly solves this bottleneck by providing a reactive C-Br handle for late-stage halogen exchange to generate -CF2Cl, -CF2H, or -CF2R analogs from a single precursor. - Validated fragment hit for BRD3 bromodomains (IC50: 50.1 µM) for oncology/inflammation programs. - Distinct isotopic pattern simplifies mass spectrometry detection in chemoproteomics. - Supplied at ≥95% purity with reliable global logistics for R&D continuity.

Molecular Formula C8H4BrF2N
Molecular Weight 232.02 g/mol
Cat. No. B8321229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromodifluoromethyl)benzonitrile
Molecular FormulaC8H4BrF2N
Molecular Weight232.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C(F)(F)Br
InChIInChI=1S/C8H4BrF2N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4H
InChIKeyYDSQUYDROAWDLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Bromodifluoromethyl)benzonitrile: Overview


4-(Bromodifluoromethyl)benzonitrile (CAS 140918-43-0) is a para-substituted benzonitrile featuring a bromodifluoromethyl (–CF₂Br) group. With a molecular formula of C₈H₄BrF₂N and a molecular weight of 232.02 g/mol, it is primarily utilized as a versatile synthetic intermediate in pharmaceutical and agrochemical research . The –CF₂Br motif confers distinct physicochemical properties—including enhanced lipophilicity and metabolic stability—compared to non-halogenated or mono-fluorinated analogs, making it a valuable building block for lead optimization [1]. Commercially, it is typically supplied at ≥95% purity .

CF₂Br synthon for lead optimization with higher lipophilicity and metabolic stability profile
Reactive C–Br handle enables late-stage diversification via halogen exchange
Supplied at high purity for medicinal chemistry and agrochemical research

Why 4-(Bromodifluoromethyl)benzonitrile Outperforms Generic Analogs


Substituting 4-(Bromodifluoromethyl)benzonitrile with structurally similar analogs such as 4-(trifluoromethyl)benzonitrile, 4-(difluoromethyl)benzonitrile, or 4-(bromomethyl)benzonitrile leads to significant alterations in lipophilicity, electronic character, and synthetic utility. The –CF₂Br group offers a unique balance of electron-withdrawing capacity and a reactive C–Br bond that enables late-stage diversification via halogen exchange or cross-coupling—capabilities absent in –CF₃ or –CHF₂ analogs [1][2]. Furthermore, the heavier bromine atom imparts distinct XLogP and polar surface area characteristics that directly influence membrane permeability and target binding [3]. These multidimensional differences mean that in-class compounds cannot be interchanged without compromising pharmacokinetic profiles or synthetic routes. The quantitative evidence below substantiates the selection of 4-(bromodifluoromethyl)benzonitrile over its closest alternatives.

Switching to –CF₃ or –CHF₂ analogs may shift lipophilicity and permeability profile, altering PK predictions.
Loss of the C–Br reactive bond eliminates late-stage diversification capabilities not available in –CF₃/–CHF₂ compounds.
Molecular weight and bromine isotopic signature differ, which may affect detection in chemoproteomic assays.

Quantitative Evidence vs. Closest Analogs


Lipophilicity Advantage Over Difluoromethyl Analog

A calculated XLogP3 value for 4-(bromodifluoromethyl)benzonitrile (estimated ~2.8–3.2) is projected to be 0.5–0.9 log units higher than that of 4-(difluoromethyl)benzonitrile (XLogP3 = 2.3) [1]. This difference, driven by the bromine atom, translates to a 3- to 8-fold increase in lipophilicity, which can be critical for optimizing membrane permeability and target engagement in cell-based assays. For context, 4-(trifluoromethyl)benzonitrile has a reported LogP of 2.71–2.79 [2].

Lipophilicity (XLogP3)
Class-level inference
~2.8–3.2
vs 2.3 (–CHF₂ analog)
Reported higher lipophilicity may support membrane permeability optimization.
Predicted values; experimental LogP data needed to confirm.
Lipophilicity Drug Design Physicochemical Properties

BRD3 Bromodomain Binding Activity

4-(Bromodifluoromethyl)benzonitrile has been profiled for binding to the BRD3 bromodomain, exhibiting an IC₅₀ of 50.1 µM against the BD2 domain [1]. While this affinity is modest, it establishes a measured, target-specific biochemical phenotype not reported for the unsubstituted or –CHF₂ analogs. The activity is consistent with the –CF₂Br group engaging the acetyl-lysine binding pocket via halogen bonding. Note that direct head-to-head IC₅₀ data against comparator benzonitriles are not available in the public domain.

BRD3 BD2 Binding
Assay context
50.1 µM
IC₅₀ (TR-FRET)
Reported affinity may support fragment-based probe design.
No comparator IC₅₀ data for –CF₃/–CHF₂ analogs.
Epigenetics Bromodomain Inhibition BRD3

Synthetic Versatility via C–Br Halogen Exchange

The C–Br bond in the –CF₂Br group of 4-(bromodifluoromethyl)benzonitrile is uniquely susceptible to iron-catalyzed halogen exchange, enabling conversion to –CF₂Cl, –CF₂H, or –CF₂R derivatives under mild conditions [1]. In contrast, the C–F bonds in 4-(trifluoromethyl)benzonitrile (–CF₃) and 4-(difluoromethyl)benzonitrile (–CHF₂) are inert under analogous conditions, precluding this diversification pathway. This reactivity has been demonstrated broadly for bromodifluoromethyl arenes, providing access to libraries of difluoromethyl arene derivatives from a common precursor [1].

Halogen Exchange Reactivity
Class-level inference
Target (–CF₂Br)
C–Br bond reactive
Analogs (–CF₃, –CHF₂)
C–F bonds inert
Enables late-stage diversification not possible with –CF₃/–CHF₂.
Demonstrated for bromodifluoromethyl arenes via Fe catalysis.
Late-Stage Functionalization Halogen Exchange Radical Chemistry

Molecular Weight and Heavy Atom Differentiation

4-(Bromodifluoromethyl)benzonitrile has a molecular weight of 232.02 g/mol, which is 35.6% higher than 4-(difluoromethyl)benzonitrile (153.13 g/mol) and 35.7% higher than 4-(trifluoromethyl)benzonitrile (171.12 g/mol) [1]. This higher mass, combined with the presence of bromine, enhances the compound's utility in mass spectrometry-based chemoproteomic workflows, where the characteristic bromine isotope pattern facilitates unambiguous detection. The heavier mass also increases the compound's X-ray scattering power for structural biology applications.

Molecular Weight
Cross-study comparable
232.02 g/mol
+78.89 vs –CHF₂; +60.90 vs –CF₃
Bromine isotopic signature aids MS detection and chemoproteomics.
Monoisotopic mass; characteristic ⁷⁹Br/⁸¹Br pattern.
Molecular Weight Optimization Heavy Atom Effect Fragment-Based Drug Discovery

Optimal Research and Development Applications


Fragment-Based Epigenetic Probe Discovery

4-(Bromodifluoromethyl)benzonitrile serves as a structurally characterized fragment hit for BRD3 bromodomains (IC₅₀ = 50.1 µM) [1]. Its modest affinity and low molecular weight (232 Da) make it an ideal starting point for fragment growing or merging campaigns aimed at developing selective BET bromodomain inhibitors for oncology or inflammation indications.

Late-Stage Diversification via Halogen Exchange

The reactive C–Br bond in the –CF₂Br group enables late-stage halogen exchange to generate –CF₂Cl, –CF₂H, or –CF₂R analogs from a single precursor [2]. This is particularly valuable in lead optimization programs requiring rapid exploration of difluoromethyl substitution patterns on aromatic nitrile cores.

Chemoproteomic Target Engagement Studies

The presence of bromine provides a distinctive isotopic pattern for mass spectrometry detection, while the nitrile group offers a potential IR probe for binding studies. The compound's heavier mass (232.02 g/mol) relative to fluorine-only analogs enhances its detectability in chemoproteomic workflows .

Agrochemical Lead Generation with Enhanced Lipophilicity

With a projected XLogP >2.8, this compound provides higher lipophilicity than its –CHF₂ analog (XLogP 2.3), which may improve cuticular penetration in pesticide design. The bromodifluoromethyl group has been associated with improved metabolic stability in agrochemical scaffolds [3].

Application
Selection Property
Validation Focus
Fragment-based epigenetic probe design
Reported BRD3 bromodomain binding
Binding affinity and fragment optimization
Late-stage diversification
C–Br halogen exchange reactivity
Diversification scope and reaction conditions
Chemoproteomic target engagement
Bromine isotopic signature and mass
MS detectability and pull-down specificity
Agrochemical lead optimization
Higher lipophilicity profile
Membrane permeability and metabolic stability
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